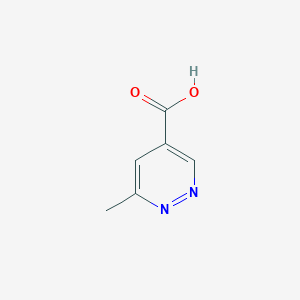

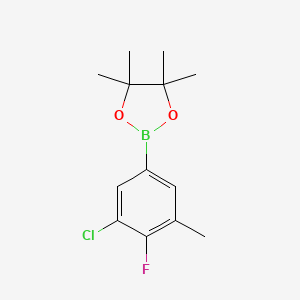

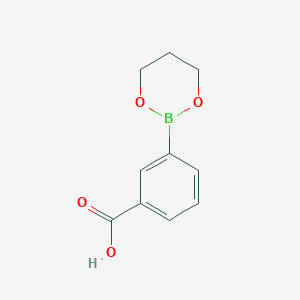

![molecular formula C13H15N3 B1465965 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole CAS No. 217805-63-5](/img/structure/B1465965.png)

1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole

Vue d'ensemble

Description

The compound “1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole” is a type of pyrrolidine derivative . Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .Applications De Recherche Scientifique

Chiral Catalysis

1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole: can be utilized as a chiral catalyst. This application is crucial in the synthesis of enantioselective secondary aromatic alcohols, which are important in the production of various pharmaceuticals. The compound facilitates the addition of dialkylzincs to aromatic aldehydes, leading to the formation of optically active compounds .

Synthesis of Optically Active Compounds

The compound serves as a reactant in the synthesis of optically active ®-(+)-1-phenyl-2-(1-pyrrolidinyl)-1-propanone . This is achieved through an oxidation reaction, which is a fundamental step in the production of certain medications that require a specific stereochemistry for their biological activity .

Material Science Research

In the field of material science, 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole is used to study the properties of organic compounds that can be integrated into electronic devices. Its unique structure allows researchers to explore its conductive properties and potential use in organic light-emitting diodes (OLEDs) and other electronic applications .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it can be used as a standard or reference material in chromatographic analysis. It helps in the calibration of equipment and ensures the accuracy of analytical results when determining the presence of similar compounds in various samples .

Biopharma Production

In biopharmaceutical production, 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole may be involved in the research and development of new drugs. Its structure could be key in the design of molecules with specific interactions with biological targets, which is essential in the creation of new therapies .

Advanced Battery Science

The compound’s potential in advanced battery science is being explored due to its electrochemical properties. It could be used in the development of new types of batteries with higher energy densities and better performance, particularly in the context of renewable energy storage solutions .

Mécanisme D'action

While specific information on the mechanism of action of “1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole” was not found, it’s known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Orientations Futures

Propriétés

IUPAC Name |

1-phenyl-3-pyrrolidin-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-5-11(6-3-1)16-10-8-13(15-16)12-7-4-9-14-12/h1-3,5-6,8,10,12,14H,4,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHGWYMRTDYVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NN(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

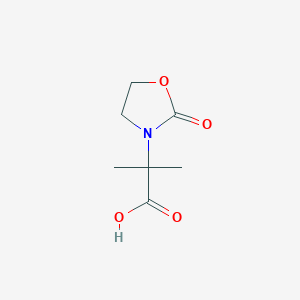

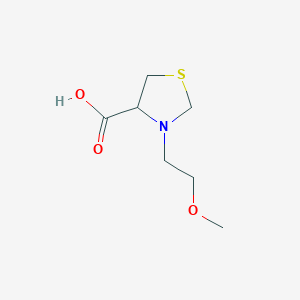

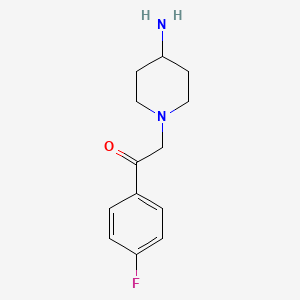

![6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1465882.png)

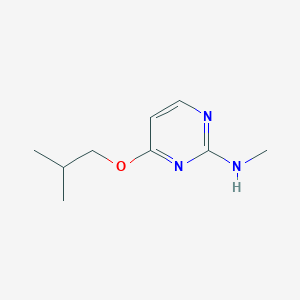

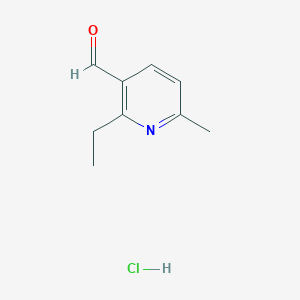

![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B1465887.png)